

# Application Notes: Etomoxiryl-CoA in Isolated Mitochondria Experiments

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## Compound of Interest

Compound Name: Etomoxiryl-CoA

Cat. No.: B039516

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## Introduction

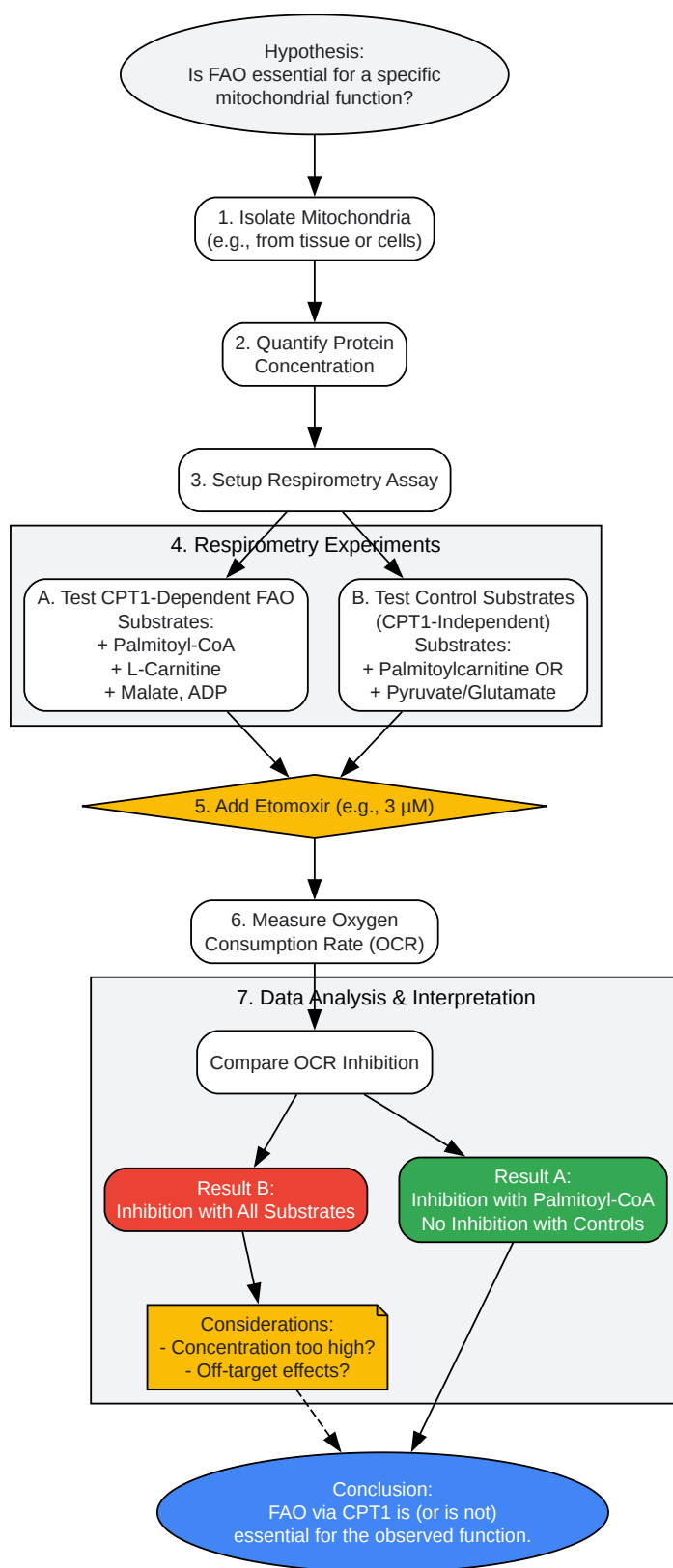
Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix for  $\beta$ -oxidation.[1][2] In experimental settings, etomoxir is administered as a pro-drug, which is converted intracellularly to its active form, **Etomoxiryl-CoA**, by acyl-CoA synthetases.[1][3] This active form then covalently binds to and inhibits CPT1.[1][4] The use of **Etomoxiryl-CoA** in isolated mitochondria allows for the direct study of fatty acid oxidation (FAO) and the specific investigation of CPT1's role in cellular bioenergetics.

However, it is crucial for researchers to be aware of its concentration-dependent effects. While low micromolar concentrations of etomoxir specifically inhibit CPT1, higher concentrations, often used in cell-based assays, can induce significant off-target effects.[5][6] These include the inhibition of the adenine nucleotide translocase (ANT), respiratory complex I, and the depletion of the cellular pool of free Coenzyme A (CoA).[5][7] Therefore, experiments with isolated mitochondria are invaluable for dissecting the specific on-target effects on CPT1 from other confounding variables.

## Mechanism of Action and Metabolic Fate

Etomoxir enters the cell and is converted to **Etomoxiryl-CoA** in the cytosol. This active metabolite primarily targets CPT1 located on the outer mitochondrial membrane, preventing the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines. This action effectively blocks their entry into the mitochondria and subsequent oxidation. Interestingly, a

portion of **Etomoxiryl-CoA** can also be converted by CPT1 into Etomoxir-carnitine, a metabolite which can then enter the mitochondrial matrix and may exert CPT1-independent effects.<sup>[1][3][8]</sup>



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